3-(4-bromophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one 3-(4-bromophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 687567-59-5
VCID: VC4437474
InChI: InChI=1S/C19H14BrClN2OS2/c20-13-3-7-15(8-4-13)23-18(24)17-16(9-10-25-17)22-19(23)26-11-12-1-5-14(21)6-2-12/h1-8H,9-11H2
SMILES: C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC4=CC=C(C=C4)Cl
Molecular Formula: C19H14BrClN2OS2
Molecular Weight: 465.81

3-(4-bromophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

CAS No.: 687567-59-5

Cat. No.: VC4437474

Molecular Formula: C19H14BrClN2OS2

Molecular Weight: 465.81

* For research use only. Not for human or veterinary use.

3-(4-bromophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one - 687567-59-5

Specification

CAS No. 687567-59-5
Molecular Formula C19H14BrClN2OS2
Molecular Weight 465.81
IUPAC Name 3-(4-bromophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C19H14BrClN2OS2/c20-13-3-7-15(8-4-13)23-18(24)17-16(9-10-25-17)22-19(23)26-11-12-1-5-14(21)6-2-12/h1-8H,9-11H2
Standard InChI Key OAIPYCJCVKIKER-UHFFFAOYSA-N
SMILES C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC4=CC=C(C=C4)Cl

Introduction

Structural and Molecular Characteristics

Molecular Framework

The compound belongs to the thieno[3,2-d]pyrimidin-4-one family, a class of fused heterocycles combining thiophene and pyrimidine rings. Key structural features include:

  • Thieno[3,2-d]pyrimidin-4-one core: A bicyclic system with a thiophene ring fused to a pyrimidinone moiety.

  • 4-Bromophenyl group: A bromine-substituted phenyl ring at position 3 of the pyrimidinone.

  • 4-Chlorophenylmethylsulfanyl group: A sulfur-linked chlorophenylmethyl substituent at position 2.

The presence of bromine (atomic radius: 1.85 Å) and chlorine (atomic radius: 0.79 Å) introduces steric and electronic effects that influence reactivity and intermolecular interactions .

Table 1: Molecular Properties

PropertyValue
Molecular formulaC₁₉H₁₄BrClN₂OS₂
Molecular weight479.81 g/mol
IUPAC name3-(4-bromophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Topological polar surface area92.3 Ų

Synthetic Methodologies

Core Synthesis

The thieno[3,2-d]pyrimidin-4-one scaffold is typically constructed via cyclization reactions. A common approach involves:

  • Gewald reaction: Condensation of a ketone (e.g., butyraldehyde) with cyanoacetate and sulfur to form 2-aminothiophene-3-carboxylate intermediates .

  • Pyrimidinone formation: Reaction with chlorformamidine hydrochloride under thermal conditions to cyclize into the thieno[3,2-d]pyrimidin-4-one core .

Sulfanyl Group Attachment

The chlorophenylmethylsulfanyl moiety is introduced via nucleophilic substitution:
Thienopyrimidinone-SH+4-Chlorobenzyl chlorideTarget compound\text{Thienopyrimidinone-SH} + \text{4-Chlorobenzyl chloride} \rightarrow \text{Target compound} .

Table 2: Optimization Parameters for Key Steps

Reaction StepConditionsYield (%)
CyclizationDMSO, 120°C, 2 h86
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxane78
Sulfanyl substitutionEt₃N, DMF, rt, 12 h65

Chemical Reactivity and Derivatives

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) bridge is susceptible to oxidation:

  • Sulfoxide formation: Treatment with m-chloroperbenzoic acid (mCPBA) yields the sulfoxide derivative .

  • Sulfone formation: Prolonged oxidation with H₂O₂/CH₃COOH produces the sulfone .

Halogen Substitution

The bromine atom participates in cross-coupling reactions (e.g., Sonogashira coupling) to introduce alkynyl groups, enhancing structural diversity for drug discovery .

Biological Activity and Mechanisms

Anticancer Activity

Thieno[3,2-d]pyrimidin-4-ones act as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors:

  • IC₅₀ values: 10⁻⁸ M range for TS/DHFR inhibition .

  • Cytotoxicity: GI₅₀ = 1.2 µM against MCF-7 breast cancer cells .

Table 3: Biological Activity of Selected Analogs

CompoundTarget EnzymeIC₅₀ (nM)Cell Line Activity (GI₅₀, µM)
1TS/DHFR8.21.5 (MCF-7)
5fPBPN/A12.5 (S. aureus)

Structural Insights from X-ray Crystallography

X-ray studies of related compounds reveal:

  • Binding orientation: The thieno ring occupies the folate-binding site in DHFR, with the sulfanyl group forming van der Waals contacts with Phe34 .

  • Halogen interactions: Bromine participates in hydrophobic packing with Leu22 and Val115 residues .

Industrial and Research Applications

Medicinal Chemistry

  • Lead optimization: The compound serves as a scaffold for developing kinase inhibitors and antifolate agents.

  • Prodrug design: Ester derivatives (e.g., ethyl ester prodrugs) improve oral bioavailability .

Materials Science

  • Organic semiconductors: The extended π-system enables charge transport properties (hole mobility = 0.12 cm²/V·s) .

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